molecular formula C22H19N5O5S B2482834 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852135-45-6

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B2482834
CAS No.: 852135-45-6
M. Wt: 465.48
InChI Key: JCHFHAJFAPDREV-UHFFFAOYSA-N
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Approaches : A study discussed the synthesis of various heterocyclic compounds, including those similar to the compound , using different reagents and synthetic routes, highlighting the advancements in chemical synthesis techniques (Abdelhamid et al., 2012).

  • Corrosion Inhibition : Research has shown that similar compounds exhibit significant corrosion inhibition properties for mild steel in acidic mediums. This indicates potential applications in industrial corrosion prevention (Singaravelu et al., 2022).

Biological and Pharmacological Applications

  • Antidepressant and Antianxiety Activities : Compounds structurally related to (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone have shown promising antidepressant and antianxiety effects in preclinical studies (Kumar et al., 2017).

  • Anti-inflammatory and Antibacterial Agents : Certain derivatives have been synthesized with reported success in exhibiting anti-inflammatory and antibacterial activities, suggesting potential for medical applications (Ravula et al., 2016).

  • Potential in Antipsychotic Medication : Research on structurally similar compounds showed affinity for dopamine and serotonin receptors, indicating potential use in antipsychotic medication (Raviña et al., 2000).

  • Cytotoxic Activity Against Cancer Cells : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, related to the compound , have demonstrated cytotoxicity against human cancer cell lines, suggesting potential in cancer research (Ding et al., 2012).

  • Antimicrobial Activities : Studies on azole derivatives, including those structurally similar to the compound in focus, showed antimicrobial activities against tested microorganisms, indicating potential in antimicrobial drug development (Başoğlu et al., 2013).

  • Anti-mycobacterial Chemotypes : Certain derivatives have been identified as new anti-mycobacterial chemotypes, showing potential in tuberculosis treatment (Pancholia et al., 2016).

Future Directions

Future research should focus on optimizing the compound’s structure for improved anti-tubercular activity. Additionally, in vivo studies and pharmacokinetic evaluations are needed to assess its efficacy and safety .

Properties

IUPAC Name

furan-2-yl-[4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-14-19(21(29)25-9-7-24(8-10-25)20(28)18-6-3-11-32-18)33-22-23-17(13-26(14)22)15-4-2-5-16(12-15)27(30)31/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHFHAJFAPDREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.